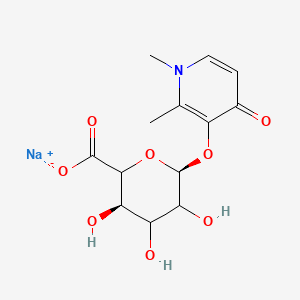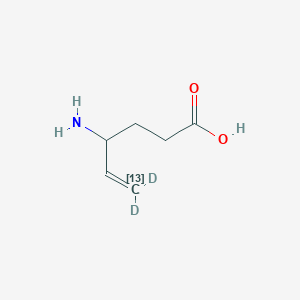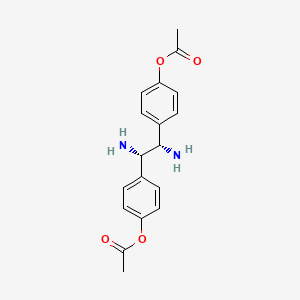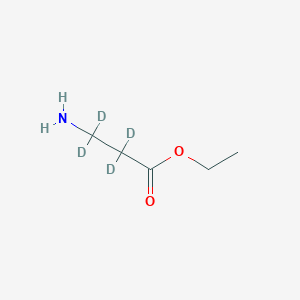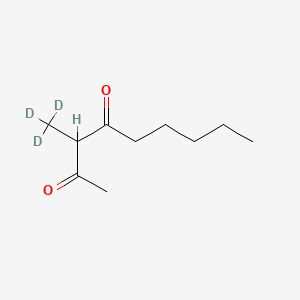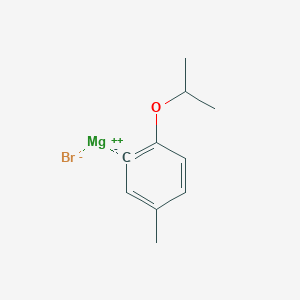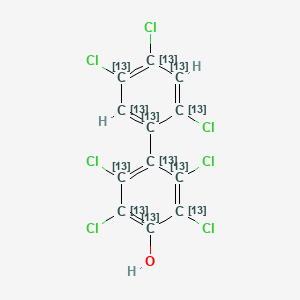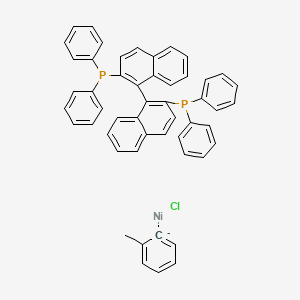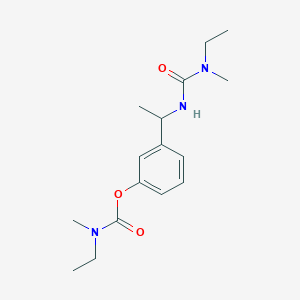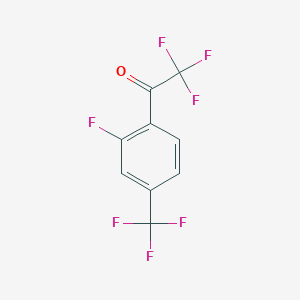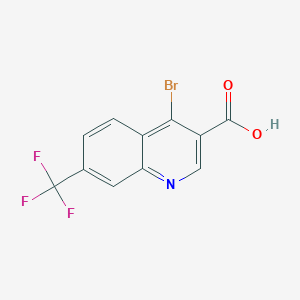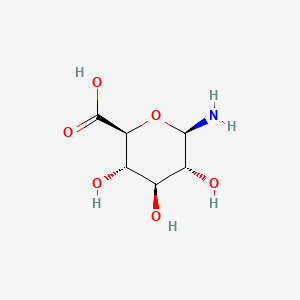
beta-D-Glucopyranuronosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranuronosylamine: is a glycosylamine derived from uronic acids, specifically from D-glucuronic acidIt is a derivative of glucose where the hydroxymethyl group is replaced by a carboxy group, forming a monocarboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucopyranuronosylamine can be synthesized through the reaction of sodium D-glucuronate with ammonia and/or volatile ammonium salts in aqueous solution. The reaction conditions significantly influence the yield and rate of formation. Higher concentrations of ammonia or ammonium salts generally lead to faster conversion rates and higher yields . The use of saturated ammonium carbamate has been shown to produce the highest yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of its synthesis in aqueous solutions can be scaled up for industrial applications. The key factors would include optimizing the concentration of reactants and maintaining controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranuronosylamine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-acyl and N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Involves acylating agents or alkylating agents under mild conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Forms N-acyl and N-alkyl derivatives.
Scientific Research Applications
Beta-D-Glucopyranuronosylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in glycosylation processes.
Industry: Utilized in the production of glycosylated compounds for various industrial applications.
Mechanism of Action
The mechanism by which beta-D-Glucopyranuronosylamine exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of glycogen phosphorylase, which is crucial in glycogen metabolism . This interaction can influence various metabolic pathways, making it a compound of interest in metabolic research.
Comparison with Similar Compounds
- Beta-D-Glucopyranosylamine
- N-Acyl-beta-D-glucopyranuronosylamine
- N-Alkylcarbamoyl-beta-D-glucopyranuronosylamine
Comparison: Beta-D-Glucopyranuronosylamine is unique due to its uronic acid derivative structure, which imparts distinct chemical properties compared to other glycosylamines. Its ability to form stable derivatives without protective group chemistry makes it advantageous for various synthetic applications .
Properties
Molecular Formula |
C6H11NO6 |
|---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1 |
InChI Key |
GUBZNLBDQBXDQM-CIOUUCGESA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)N)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)N)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


